

Acetylalanine 4-Nitroanilide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Acetylalanine 4-nitroanilide

Cat. No.: B556468

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This guide provides an in-depth exploration of **Acetylalanine 4-nitroanilide**, a chromogenic substrate pivotal for the characterization of proteolytic enzymes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, its application in enzyme kinetics, and detailed protocols for its use, ensuring scientific integrity and practical utility.

Introduction: The Role of Acetylalanine 4-Nitroanilide in Protease Research

Acetylalanine 4-nitroanilide, also known as N-Acetyl-L-alanine 4-nitroanilide, is a synthetic substrate widely employed in biochemistry and pharmaceutical research to assay the activity of various proteases.[1][2] Its structural resemblance to natural peptide substrates allows it to be recognized and cleaved by these enzymes.[2] The key to its utility lies in its chromogenic leaving group, 4-nitroaniline (p-nitroaniline), which, upon enzymatic release, produces a distinct yellow color that can be quantified spectrophotometrically.[3][4] This property facilitates the real-time monitoring of enzymatic reactions, making it an invaluable tool for studying enzyme kinetics, screening for inhibitors, and understanding disease pathways where proteases are implicated.[1][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Acetylalanine 4-nitroanilide** is fundamental to its effective application in experimental settings. This section details its key

characteristics.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₄	[5][6][7]
Molecular Weight	251.24 g/mol	[5][6][7]
CAS Number	35978-75-7	[5][7]
IUPAC Name	(2S)-2-acetamido-N-(4-nitrophenyl)propanamide	[5]
Appearance	Pale yellow to off-white powder	[8][9]
Melting Point	Approximately 205 °C	[7][9]
Solubility	Slightly soluble in DMSO and sparingly soluble in methanol. [9] It does not mix well with water.[8]	[8][9]
Storage	Long-term storage is recommended at 2°C - 8°C.[7] [9] For maximum recovery, centrifuge the vial before opening.[9]	[7][9]

Principle of the Enzymatic Assay: A Chromogenic Transformation

The utility of **Acetylalanine 4-nitroanilide** as a substrate is centered on a straightforward enzymatic reaction that results in a quantifiable color change.

The Enzymatic Cleavage Mechanism

Proteolytic enzymes, such as certain serine proteases and aminopeptidases, catalyze the hydrolysis of the amide bond linking the acetylated alanine residue to the 4-nitroaniline moiety. [3][10] This cleavage event releases N-acetyl-L-alanine and the chromophore, p-nitroaniline.

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The released p-nitroaniline exhibits a distinct yellow color in solution, with a maximum absorbance at approximately 405-410 nm.[3][4] The intensity of this color is directly proportional to the amount of p-nitroaniline produced, which in turn is a direct measure of the enzyme's activity.[11]

Enzyme Specificity

Acetylalanine 4-nitroanilide is a substrate for a variety of proteases. While it was initially designed for enzymes like pancreatic elastase, it is also cleaved by other proteases such as aminopeptidases and certain metalloproteinases.[12][13][14] The specificity of the substrate can be influenced by the length and sequence of the peptide component. For instance, longer peptide chains attached to p-nitroaniline can target other classes of proteases like chymotrypsin or caspases.[3]

Experimental Protocol: A Step-by-Step Guide to a Protease Assay

This section provides a detailed methodology for a typical colorimetric protease assay using **Acetylalanine 4-nitroanilide** in a 96-well microplate format. It is crucial to optimize parameters such as buffer composition, pH, temperature, and substrate concentration for each specific enzyme.[3]

Materials

- Purified enzyme or biological sample containing the protease of interest
- **Acetylalanine 4-nitroanilide**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- p-Nitroaniline standard solution
- Dimethyl sulfoxide (DMSO) for dissolving the substrate and standard

- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

- Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of **Acetylalanine 4-nitroanilide** in DMSO. Store this stock solution at -20°C.
- p-Nitroaniline Standard Stock Solution (e.g., 10 mM): Accurately weigh and dissolve p-nitroaniline in DMSO. This stock solution is used to generate a standard curve for quantifying the amount of product formed.
- Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that will yield a linear rate of reaction over the desired time course.

Assay Procedure

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- p-Nitroaniline Standard Curve:
 - Prepare a series of dilutions of the p-nitroaniline standard stock solution in the assay buffer in the wells of the 96-well plate. A typical concentration range is 0-200 μM .
 - Include a blank well containing only the assay buffer.
 - Measure the absorbance of the standards at 405 nm.
 - Plot the absorbance versus the concentration of p-nitroaniline to generate a standard curve. The slope of this line will be used to convert the rate of change in absorbance in the enzyme reaction to the rate of product formation.
- Enzyme Reaction:
 - In separate wells of the microplate, add the assay buffer.

- Add the enzyme solution to each well.
- To test for inhibitors, the enzyme can be pre-incubated with the inhibitor before the addition of the substrate.
- Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
- Initiate the reaction by adding the **Acetylalanine 4-nitroanilide** substrate to each well. The final substrate concentration should be optimized based on the enzyme's Michaelis constant (K_m).
- Immediately place the plate in the microplate reader and measure the absorbance at 405 nm. Readings can be taken at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

Data Analysis

- Subtract the absorbance of a blank (a reaction without the enzyme) from all readings.
- For a kinetic assay, determine the initial reaction rate (V_0) by calculating the slope of the linear portion of the absorbance versus time plot ($\Delta\text{Abs}/\text{min}$).
- Convert the rate of change in absorbance to the rate of product formation (in $\mu\text{mol}/\text{min}$) using the molar extinction coefficient of p-nitroaniline (approximately $8,800 \text{ M}^{-1}\text{cm}^{-1}$) or, more accurately, the slope of the p-nitroaniline standard curve.[3]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures for **Acetylalanine 4-nitroanilide** and its byproducts is critical.

- Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and chemical-resistant gloves when handling the compound.[15][16]
- Handling: Avoid generating dust.[8] All manipulations of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[16] Avoid contact with skin and eyes.[8][15]

- Storage: Store the compound in a cool, dry, and well-ventilated place, away from oxidizing agents.[8][15]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
- Toxicity: While no significant acute toxicological data has been identified for N-acetyl-L-alanine p-nitroanilide, p-nitroaniline itself is toxic if swallowed, inhaled, or in contact with skin. [8][11][16][17]

Conclusion

Acetylalanine 4-nitroanilide remains a cornerstone substrate in the field of enzymology. Its reliability, ease of use, and the straightforward nature of the colorimetric assay make it an indispensable tool for researchers investigating protease function. By understanding its fundamental properties and adhering to rigorous experimental protocols, scientists can continue to leverage this compound to gain valuable insights into biological processes and advance the development of novel therapeutics.

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